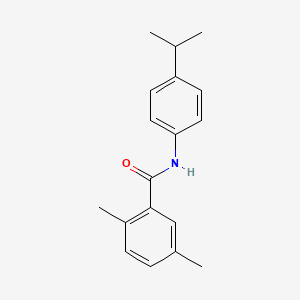
4-chloro-2-methyl-6-quinolinol
Overview
Description
4-chloro-2-methyl-6-quinolinol (CMQ) is a heterocyclic compound that has been extensively studied for its various applications in scientific research. It is a derivative of hydroxyquinoline and has been used as a chelating agent, an antibacterial agent, and an antifungal agent.
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-6-quinolinol as an antibacterial and antifungal agent is not fully understood. However, it is believed that 4-chloro-2-methyl-6-quinolinol chelates with metal ions present in the bacterial or fungal cells, thereby disrupting their normal functioning. 4-chloro-2-methyl-6-quinolinol may also interfere with the DNA replication process in bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
4-chloro-2-methyl-6-quinolinol has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. 4-chloro-2-methyl-6-quinolinol has also been shown to have antioxidant properties and can scavenge free radicals. It has been found to be non-toxic to mammalian cells at low concentrations.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-2-methyl-6-quinolinol in lab experiments include its high yield, good purity, and low toxicity to mammalian cells. However, 4-chloro-2-methyl-6-quinolinol has some limitations as well. It is not effective against all bacterial and fungal strains. The mechanism of action of 4-chloro-2-methyl-6-quinolinol is not fully understood, which limits its use in some experiments.
Future Directions
There are several future directions for the use of 4-chloro-2-methyl-6-quinolinol in scientific research. One direction is the development of new derivatives of 4-chloro-2-methyl-6-quinolinol with enhanced antibacterial and antifungal properties. Another direction is the investigation of the mechanism of action of 4-chloro-2-methyl-6-quinolinol in more detail. This could lead to the development of new drugs that target bacterial and fungal cells in a more specific manner. Additionally, the use of 4-chloro-2-methyl-6-quinolinol in the determination of metal ions in biological samples could be further explored.
Scientific Research Applications
4-chloro-2-methyl-6-quinolinol has been extensively used in scientific research for its various applications. It has been used as a chelating agent for the determination of various metals in biological samples. 4-chloro-2-methyl-6-quinolinol has also been used as an antibacterial agent against various gram-positive and gram-negative bacteria. It has been found to be effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 4-chloro-2-methyl-6-quinolinol has also been used as an antifungal agent against various fungal strains.
properties
IUPAC Name |
4-chloro-2-methylquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-9(11)8-5-7(13)2-3-10(8)12-6/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTAHWNVIFOUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylquinolin-6-ol | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5718005.png)

![ethyl 1-{[(2,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5718022.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5718036.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5718040.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)


![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718082.png)



![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)